2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1331346-52-1
VCID: VC6614425
InChI: InChI=1S/C21H19N5O4S/c27-19(24-20-23-16(13-31-20)14-2-1-5-22-11-14)12-25-6-7-26(21(25)28)15-3-4-17-18(10-15)30-9-8-29-17/h1-5,10-11,13H,6-9,12H2,(H,23,24,27)
SMILES: C1CN(C(=O)N1CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=CC5=C(C=C4)OCCO5
Molecular Formula: C21H19N5O4S
Molecular Weight: 437.47

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

CAS No.: 1331346-52-1

Cat. No.: VC6614425

Molecular Formula: C21H19N5O4S

Molecular Weight: 437.47

* For research use only. Not for human or veterinary use.

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide - 1331346-52-1

Specification

CAS No. 1331346-52-1
Molecular Formula C21H19N5O4S
Molecular Weight 437.47
IUPAC Name 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C21H19N5O4S/c27-19(24-20-23-16(13-31-20)14-2-1-5-22-11-14)12-25-6-7-26(21(25)28)15-3-4-17-18(10-15)30-9-8-29-17/h1-5,10-11,13H,6-9,12H2,(H,23,24,27)
Standard InChI Key DPEZFELKTWUWLU-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=CC5=C(C=C4)OCCO5

Introduction

Synthesis

While the exact synthesis of this compound is not detailed in the provided sources, similar compounds are synthesized through multi-step reactions involving:

  • Formation of the dioxin moiety: Starting from catechol derivatives, the dioxin ring can be formed via oxidative cyclization.

  • Imidazolidinone formation: Typically achieved by reacting amino acids or amines with isocyanates or carbonyl-containing compounds.

  • Thiazole coupling: The thiazole ring is often introduced through cyclization reactions involving thioureas and α-halo ketones.

For example:

  • A related study synthesized acetamide derivatives by reacting thiazole intermediates with acyl chlorides and amines .

Biological Activities

Compounds containing similar structural motifs have demonstrated diverse biological activities:

Enzyme Inhibition

  • The dioxin moiety has been linked to inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are therapeutic targets for diabetes and Alzheimer’s disease .

Antimicrobial Activity

  • Thiazole derivatives are widely studied for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

  • Pyridine-substituted thiazoles have shown promising antiproliferative effects against cancer cell lines due to their ability to interfere with DNA synthesis or protein function .

Molecular Docking Studies

Computational studies often predict the binding affinity of such compounds to biological targets:

  • Docking simulations suggest that the compound could interact strongly with active sites of enzymes due to its rigid structure and polar functional groups.

  • Similar compounds have shown high docking scores against targets like acetylcholinesterase and bacterial enzymes .

Research Outlook

The compound's structure suggests potential applications in:

  • Drug Discovery: As a scaffold for designing enzyme inhibitors or antimicrobial agents.

  • Pharmacological Studies: Further in vitro and in vivo studies are needed to evaluate its efficacy and safety.

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